molecular formula C13H13BrN2 B8677270 4-(4-bromophenyl)-2-cyclopropyl-1-methyl-1H-imidazole

4-(4-bromophenyl)-2-cyclopropyl-1-methyl-1H-imidazole

Cat. No. B8677270
M. Wt: 277.16 g/mol
InChI Key: TXQJGUDWGWASGU-UHFFFAOYSA-N
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Patent
US08664253B2

Procedure details

To a solution of 4-(4-bromophenyl)-2-cyclopropyl-1H-imidazole (2.43 g, 9.23 mmol) and cesium carbonate (6.02 g, 18.47 mmol) in THF (30 mL) was added iodomethane (1.27 mL, 20.31 mmol). The reaction was stirred at rt for 19 hours. Water was added and the mixture was extracted with ethyl acetate. The organics were dried (MgSO4) and concentrated to afford the title compound which was used without further purification. LCMS: [M+1]+=277.
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:13]3[CH2:15][CH2:14]3)[NH:11][CH:12]=2)=[CH:4][CH:3]=1.[C:16](=O)([O-])[O-].[Cs+].[Cs+].IC.O>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[C:10]([CH:13]3[CH2:15][CH2:14]3)[N:11]([CH3:16])[CH:12]=2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1N=C(NC1)C1CC1
Name
cesium carbonate
Quantity
6.02 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.27 mL
Type
reactant
Smiles
IC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=C(N(C1)C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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